molecular formula C18H20ClN3O4 B2847203 5-chloro-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1904088-89-6

5-chloro-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2847203
CAS No.: 1904088-89-6
M. Wt: 377.83
InChI Key: JSWQJAWTQZQVPA-UHFFFAOYSA-N
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Description

This compound is a nicotinamide derivative featuring a 5-chloro substitution on the pyridine ring, a 6-((tetrahydro-2H-pyran-4-yl)oxy) group, and an N-(2-hydroxy-2-(pyridin-2-yl)ethyl) side chain. Its structural complexity highlights the importance of substituent positioning for pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-pyridin-2-ylethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c19-14-9-12(10-22-18(14)26-13-4-7-25-8-5-13)17(24)21-11-16(23)15-3-1-2-6-20-15/h1-3,6,9-10,13,16,23H,4-5,7-8,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWQJAWTQZQVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC(C3=CC=CC=N3)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs identified in the evidence:

Compound Name Core Structure Substituents Key Features Reference
Target Compound : 5-Chloro-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide Nicotinamide - 5-Cl
- 6-O-THP-4-yl
- N-(2-hydroxy-2-(pyridin-2-yl)ethyl)
Chloro, THP-oxy, hydroxyethyl-pyridine side chain -
6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a) Nicotinamide - 6-Cl
- N-(4-fluorophenyl)
- N-(pyridin-2-ylmethyl)
Fluorophenyl and pyridinylmethyl dual substitution
4-Chloro-5-fluoro-N-methyl-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)nicotinamide Nicotinamide - 4-Cl
- 5-F
- 6-O-THP-2-yl-ethoxy
- N-methyl
Fluoro substitution, THP-ethoxy chain, methylamide
N-[5-(4-chloro-phenyl)-6-(2,2,2-trifluoro-ethoxy)-pyridin-3-yl]-nicotinamide Pyridine - 4-Cl-phenyl
- 6-O-(2,2,2-trifluoroethoxy)
Chlorophenyl and trifluoroethoxy groups on pyridine
5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide Pyridinecarboxamide - 5-Cl
- Piperazinyl-hydroxyethoxy
- 3-chlorobenzoylamino
Dual chloro groups, hydrophilic piperazinyl side chain

Key Comparative Insights

Substituent Positioning :

  • The target compound ’s 5-Cl and 6-O-THP-4-yl substituents differ from analogs like 72a (6-Cl) and the 4-Cl/5-F substitution in . Positional changes in halogens and oxygen-containing groups significantly influence electronic properties and binding affinity .

Amide Side Chain Diversity :

  • The target’s N-(2-hydroxy-2-(pyridin-2-yl)ethyl) group introduces a rigid, hydrogen-bond-capable side chain, contrasting with 72a ’s pyridinylmethyl and fluorophenyl groups. This may enhance target selectivity compared to simpler alkylamide derivatives .

THP Group Variants :

  • The THP-4-yloxy substituent in the target differs from the THP-2-yl-ethoxy group in . THP groups are often used to improve solubility or metabolic stability, but stereochemical differences (e.g., 2-yl vs. 4-yl) could alter pharmacokinetics .

Halogenation Patterns :

  • While the target has a single chloro group, compounds like 72a (fluoro) and (chloro/fluoro dual substitution) highlight trade-offs between lipophilicity and polarity. Trifluoroethoxy groups () further enhance electronegativity and metabolic resistance .

Synthetic Complexity :

  • Synthesis of the target likely involves multi-step protection/deprotection strategies for the THP and hydroxyethyl groups, akin to methods in (THP protection) and (amide alkylation) .

Notes

  • Evidence Limitations : The provided sources lack explicit biological data, necessitating extrapolation from structural analogs.
  • Synthetic Feasibility : The target’s synthesis may require optimization of THP protection and regioselective halogenation steps, as inferred from and .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-chloro-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with protecting group strategies for the hydroxyl and pyridine moieties. Key steps include nucleophilic substitution at the 6-position of the nicotinamide core using tetrahydro-2H-pyran-4-ol under Mitsunobu conditions (e.g., DIAD, PPh₃) and subsequent coupling of the 2-hydroxy-2-(pyridin-2-yl)ethylamine via amidation . Solvent selection (e.g., THF or DCM), temperature control (0–25°C), and purification via flash chromatography (silica gel, gradient elution) are critical for yields >70% .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirm molecular weight and proton environments. Key NMR signals include the pyridin-2-yl proton at δ 8.5–8.7 ppm and the tetrahydro-2H-pyran oxygen-linked CH₂ at δ 3.5–4.0 ppm . X-ray crystallography (using Mo-Kα radiation) resolves stereochemistry, particularly for the hydroxyethyl-pyrrolidine moiety .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?

  • Methodological Answer : Use shake-flask methods with UV-Vis quantification (λmax ~260 nm) in PBS (pH 7.4) or simulated biological fluids. Co-solvents (e.g., DMSO ≤1%) or cyclodextrin inclusion complexes improve solubility if logP >3. Accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring detect degradation products (e.g., hydrolysis of the tetrahydro-2H-pyran ether) .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for nicotinamide derivatives targeting enzyme inhibition?

  • Methodological Answer : Design analogs by systematically modifying substituents:

  • Pyridine ring : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position to enhance electrophilicity.
  • Tetrahydro-2H-pyran group : Replace with sp³-rich moieties (e.g., piperidine) to probe steric effects.
  • Hydroxyethyl linker : Evaluate stereospecificity (R vs. S configuration) via chiral HPLC separation.
    Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent effects with binding affinity to target enzymes (e.g., kinases) .

Q. How can metabolic stability be evaluated in vitro, and what structural modifications mitigate rapid clearance?

  • Methodological Answer : Incubate with liver microsomes (human/rat, 1 mg/mL) and NADPH for 60 min. Monitor parent compound depletion via LC-MS/MS. If t₁/₂ <30 min, introduce deuteration at the hydroxyethyl group or replace the pyridine ring with a bioisostere (e.g., pyrimidine) to reduce CYP450-mediated oxidation .

Q. What experimental approaches resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate using orthogonal assays:

  • Enzymatic activity : Compare radiometric (³³P-ATP) and fluorescence-based (ADP-Glo™) assays.
  • Cell-based assays : Use isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to confirm target specificity.
  • Kinetic analysis : Calculate Kd via SPR or ITC to distinguish true inhibition from assay artifacts .

Q. How can computational models predict off-target interactions, and how are these validated experimentally?

  • Methodological Answer : Perform pharmacophore screening (Schrödinger Phase) against databases like ChEMBL to identify potential off-targets (e.g., GPCRs, ion channels). Validate via:

  • Selectivity panels : Broad kinase profiling (Eurofins KinaseProfiler™).
  • Cryo-EM : Resolve compound-bound structures of high-risk off-targets (e.g., hERG) .

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